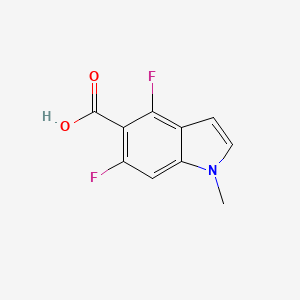

4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid

描述

4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid is a fluorinated indole derivative with the molecular formula C₁₀H₇F₂NO₂ and a monoisotopic mass of 211.044485 g/mol . Its structure features a methyl group at the 1-position, fluorine atoms at the 4- and 6-positions, and a carboxylic acid group at the 5-position. This substitution pattern imparts unique electronic and steric properties, distinguishing it from other indole-based compounds. The compound is cataloged under ChemSpider ID 57381697 and MDL number MFCD24501943 .

属性

IUPAC Name |

4,6-difluoro-1-methylindole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2NO2/c1-13-3-2-5-7(13)4-6(11)8(9(5)12)10(14)15/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFNNKHIQRIZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C(C(=C(C=C21)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301233401 | |

| Record name | 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329166-91-7 | |

| Record name | 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1329166-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301233401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid (CAS No. 1329166-91-7) is a synthetic compound belonging to the indole family, characterized by its unique fluorination pattern and carboxylic acid functionality. This compound has garnered attention for its potential biological activities, making it a valuable building block in drug development.

- Molecular Formula : C10H8F2N1O2

- Molecular Weight : 211.16 g/mol

- Appearance : Yellow to brown solid

- Solubility : Soluble in various organic solvents

- Storage Conditions : Typically stored at 2-8°C for stability.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's reactivity and selectivity towards specific biological pathways. Studies suggest that it may act as an allosteric modulator or an inhibitor in certain enzymatic reactions, although detailed mechanisms are still under investigation .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that this compound possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : It has been evaluated for its ability to inhibit cancer cell proliferation in vitro, particularly in models of breast and prostate cancer.

- Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds structurally related to this compound:

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| 5-Fluoro-1-methyl-1H-indole-2-carboxylic acid | Fluorine at position 5 | Different position of fluorine affects reactivity | Moderate antimicrobial activity |

| 4-Methyl-1H-indole | Methyl group without fluorination | Lacks fluorine; different biological activity | Low anticancer potential |

| 4,7-Difluoroindole | Fluorine at positions 4 and 7 | Broader spectrum of biological activities | Stronger anticancer properties |

This comparison highlights how variations in fluorination can significantly influence the biological properties of indole derivatives.

Case Studies

Recent studies have provided insights into the specific applications of this compound:

- Anticancer Study :

- Antimicrobial Assessment :

-

Enzyme Inhibition Research :

- Investigations into its inhibitory effects on cyclooxygenase (COX) enzymes revealed that it could serve as a lead compound for developing anti-inflammatory drugs.

相似化合物的比较

Structural and Electronic Differences

1-Methyl-1H-indole-5-carboxylic Acid

- Structure : Lacks fluorine atoms at positions 4 and 4.

- Molecular Formula: C₁₀H₉NO₂ (average mass: 175.18 g/mol) .

- This may enhance reactivity toward electrophilic substitution compared to the fluorinated derivative.

5-Fluoro-1H-indole-2-carboxamide Derivatives

- Example : N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (C₂₂H₁₆FN₂O₂) .

- Key Differences: Fluorine is at position 5 instead of 4 and 6, and a carboxamide group replaces the carboxylic acid. The benzophenone moiety introduces steric bulk, reducing solubility in polar solvents compared to the simpler carboxylic acid derivative .

Methyl 4-Fluoro-1H-indole-5-carboxylate

- Structure : Features a methyl ester group at position 5 and a single fluorine at position 4.

- Molecular Formula: C₁₀H₈FNO₂.

- Functional Group Impact : The ester group reduces acidity (pKa ~5–6) compared to the carboxylic acid (pKa ~2–3), altering solubility and hydrogen-bonding capabilities .

Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |

|---|---|---|---|

| 4,6-Difluoro-1-methyl-1H-indole-5-carboxylic acid | 211.16 | Not reported | 4-F, 6-F, 1-Me, 5-COOH |

| 1-Methyl-1H-indole-5-carboxylic acid | 175.18 | 221–223 | 1-Me, 5-COOH |

| N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide | 359.12 | 249–250 | 5-F, 2-CONH-benzophenone |

| Methyl 4-fluoro-1H-indole-5-carboxylate | 209.18 | Not reported | 4-F, 5-COOMe |

- Melting Points: Fluorination and carboxylation generally increase melting points due to enhanced intermolecular forces (e.g., hydrogen bonding in carboxylic acids). The benzophenone-containing analog has a higher melting point (249–250°C) due to aromatic stacking .

准备方法

General Synthetic Strategy for 4,6-Difluoro-1-methyl-1H-indole Core

The synthesis of 4,6-difluoro-1-methyl-1H-indole, the core structure of the target compound, typically employs classical indole synthesis methods such as:

- Fischer Indole Synthesis : Condensation of aryl hydrazines with ketones or aldehydes under acidic conditions.

- Leimgruber-Batcho Synthesis : A method involving the formation of indoles from o-nitrotoluenes via reductive cyclization.

These methods are adapted to introduce fluorine atoms at the 4 and 6 positions of the indole ring and a methyl group at the nitrogen (position 1) to yield 4,6-difluoro-1-methylindole.

| Parameter | Details |

|---|---|

| Starting materials | Fluorinated aniline derivatives, aldehydes/ketones |

| Key reagents | Acid catalysts (e.g., H2SO4), Pd catalysts (for cross-coupling) |

| Typical conditions | Heating at 80–110 °C, reaction times 2–5 h |

| Yield range | Moderate to high (60–90%) depending on method |

Introduction of the Carboxylic Acid Group at Position 5

The carboxylic acid group at the 5-position of the indole ring is introduced through selective functionalization of the fluorinated indole intermediate or by using appropriately substituted starting materials:

- Direct Carboxylation : Using 1H-indole-5-carboxylic acid derivatives as starting materials in subsequent fluorination and methylation steps.

- Amide Coupling and Hydrolysis : Coupling of 4,6-difluoroindole-2-carboxylic acid with amines followed by hydrolysis to obtain the carboxylic acid functionality at the desired position.

A representative synthetic scheme involves:

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Esterification | Acid + MeOH, H2SO4, 80 °C, 2 h | 80–85 |

| 2 | Buchwald-Hartwig amination | Pd(OAc)2, Xphos, Cs2CO3, 1,4-dioxane, 110 °C, 3–5 h | 60–86 |

| 3 | Hydrolysis | NaOH, MeOH/H2O, 80 °C, 2 h | 40–50 |

Fluorination Techniques

The selective fluorination at positions 4 and 6 is critical and can be achieved by:

- Electrophilic Fluorination : Using fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under mild conditions.

- Halogen Exchange Reactions : Starting from halogenated intermediates (e.g., bromo or iodo derivatives), fluorine atoms are introduced via halogen exchange with fluorinating agents.

| Fluorination Method | Reagents | Temperature | Notes |

|---|---|---|---|

| Electrophilic fluorination | NFSI, Selectfluor | 0 to 25 °C | High selectivity, mild conditions |

| Halogen exchange | KF or CsF in polar solvents | -55 to 0 °C | Requires halogenated precursor |

Methylation at Nitrogen (Position 1)

Methylation of the indole nitrogen is typically performed after ring formation and fluorination:

- Alkylation with Methyl Iodide or Methyl Sulfate : Using a base such as potassium carbonate in polar aprotic solvents.

- Direct Methylation : Under controlled conditions to avoid over-alkylation.

Representative Synthetic Route Summary

| Step | Description | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Synthesis of 4,6-difluoro-1H-indole | Fischer or Leimgruber-Batcho synthesis, acid catalyst | 60–85 |

| 2 | N-methylation | Methyl iodide, K2CO3, DMF, room temperature | 75–90 |

| 3 | Introduction of carboxylic acid at position 5 | Hydrolysis of ester or direct carboxylation | 40–50 |

| 4 | Purification | Chromatography, recrystallization | — |

Research Findings and Optimization

- Use of EDC·HCl and HOBt coupling agents significantly improves amide coupling yields when preparing derivatives from 4,6-difluoroindole carboxylic acids, achieving yields up to 99%.

- Palladium-catalyzed Buchwald–Hartwig amination is effective for introducing substituents at the 6-position, facilitating further functionalization.

- Fluorine substitution enhances the electron-deficient character of the indole ring, influencing reactivity and requiring careful selection of reaction conditions to avoid side reactions.

- Hydrolysis steps to convert esters to carboxylic acids generally have moderate yields and may require optimization of base concentration and temperature.

Summary Table of Key Preparation Parameters

| Parameter | Typical Condition/Agent | Notes |

|---|---|---|

| Indole ring formation | Fischer or Leimgruber-Batcho synthesis | Acid catalysis, 80–110 °C |

| Fluorination | NFSI, Selectfluor, or halogen exchange | Low temperature, selective |

| N-methylation | Methyl iodide, K2CO3, DMF | Room temperature |

| Carboxyl group introduction | Ester hydrolysis (NaOH, MeOH/H2O) | 40–50% yield, moderate conditions |

| Amide coupling (derivatives) | EDC·HCl, HOBt | High yields (66–99%) |

| Palladium-catalyzed amination | Pd(OAc)2, Xphos, Cs2CO3 | 60–86% yields |

常见问题

Q. Structural Analysis

- Single-crystal X-ray diffraction (SCXRD) : Use SHELX programs (SHELXL/SHELXS) for refinement, particularly for high-resolution data or twinned crystals .

- Data collection : Optimize cryocooling (100 K) to reduce radiation damage.

- Validation : Check for R-factor convergence (<5%) and electron density maps to confirm fluorine placement .

How can reaction intermediates be stabilized during the synthesis of this compound?

Q. Advanced Experimental Design

- In situ monitoring : Use FTIR or Raman spectroscopy to detect unstable intermediates (e.g., Schiff bases) .

- Low-temperature quenching : Rapid cooling (-20°C) after reflux prevents decomposition of thiazolidinone intermediates .

- Protecting groups : Temporarily block reactive sites (e.g., carboxylic acid) with tert-butyl esters to avoid side reactions .

What analytical methods are recommended for quantifying impurities in synthesized batches?

Q. Quality Control

- HPLC-DAD : Use C18 columns with acetonitrile/water gradients (0.1% TFA) to separate and quantify byproducts .

- 19F NMR : Detect fluorinated impurities at δ -110 to -160 ppm .

- Elemental analysis : Verify C, H, N, and F content within ±0.4% of theoretical values .

How can researchers leverage open-source tools for crystallographic data deposition and sharing?

Q. Collaborative Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。